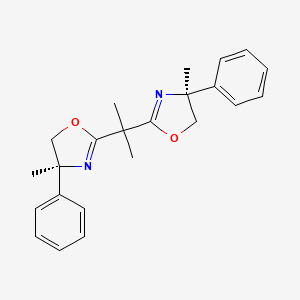

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole)

Description

BenchChem offers high-quality (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26N2O2 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(4S)-4-methyl-2-[2-[(4S)-4-methyl-4-phenyl-5H-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-5H-1,3-oxazole |

InChI |

InChI=1S/C23H26N2O2/c1-21(2,19-24-22(3,15-26-19)17-11-7-5-8-12-17)20-25-23(4,16-27-20)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3/t22-,23-/m1/s1 |

InChI Key |

YIPYFWHRVGTXSK-DHIUTWEWSA-N |

Isomeric SMILES |

C[C@@]1(COC(=N1)C(C)(C)C2=N[C@@](CO2)(C)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1(COC(=N1)C(C)(C)C2=NC(CO2)(C)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) is an organic molecule characterized by its unique oxazole structure. This compound is of interest due to its potential biological activities, which can be attributed to its structural features and stereochemistry. The presence of two 4-methyl-4-phenyl-4,5-dihydrooxazole units linked by a propane-2,2-diyl group suggests diverse interactions with biological macromolecules.

- Molecular Formula : C23H26N2O2

- Molecular Weight : 362.5 g/mol

- CAS Number : 181708-51-0

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired oxazole derivatives. For instance, it can be synthesized from L-Alaninol and dimethylmalononitrile through a series of steps that include cyclization and functional group transformations .

Anticancer Activity

Research indicates that compounds with oxazole moieties often exhibit significant anticancer properties. A study explored the cytotoxic effects of various oxazole derivatives, including those similar to our compound, against human cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been documented extensively. In vitro studies have demonstrated that similar compounds exhibit activity against a range of bacterial and fungal strains. For example, derivatives with structural similarities to (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity can be attributed to the ability of the compound to interact with cellular targets such as proteins and nucleic acids. Techniques such as molecular docking studies are often employed to predict how these compounds bind to target sites within biological systems. This interaction may disrupt essential cellular processes, leading to cell death or inhibition of growth .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole) on HepG2 human hepatoblastoma cells. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value significantly lower than many standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar oxazole derivatives. The study reported that compounds with the oxazole ring showed strong inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1. 4-Methylthiazole | Contains a thiazole ring | Antimicrobial |

| 2. Benzothiazole | Contains both benzene and thiazole | Anticancer |

| 3. 1,3-Oxazole derivatives | Similar heterocyclic structure | Neuroprotective effects |

This comparative analysis indicates that while each compound has unique properties and activities, they share a common theme of potential therapeutic applications due to their structural characteristics.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) in cancer treatment. The compound's structural features may allow it to interact with biological targets involved in cancer cell proliferation and apoptosis.

Case Study : A derivative of this compound was evaluated for its ability to induce apoptosis in malignant melanoma cells. The study demonstrated that the compound could trigger heat shock responses leading to increased expression of stress-related genes and subsequent cell death in cancerous cells while sparing non-malignant cells .

Neuroprotective Effects

Research indicates that oxazoles and their derivatives possess neuroprotective properties. The compound may modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation.

Data Table: Neuroprotective Compounds

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) | Reduces oxidative stress | |

| Similar Oxazole Derivative | Inhibits neuroinflammation |

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its ability to form cross-links in polymer matrices can enhance material strength and stability.

Case Study : In a study focusing on polymer blends, the incorporation of oxazole derivatives improved the thermal stability of the resultant materials significantly compared to traditional polymers .

Chemical Reactions Analysis

Cyclopropanation Reactions

In copper-catalyzed cyclopropanation of alkenes with diazo compounds :

-

Substrates : Styrene derivatives + ethyl diazoacetate.

-

Catalyst System : Cu(OTf)₂ + (4S,4'S)-bisoxazoline ligand .

-

Outcomes :

-

Enantiomeric Excess (ee) : Up to 92% for trans-cyclopropanes.

-

Diastereoselectivity : 5:1 (trans:cis).

-

Diels-Alder Reactions

When paired with Fe(ClO₄)₃, the ligand enhances stereocontrol in [4+2] cycloadditions :

-

Reaction : Cyclopentadiene + α,β-unsaturated aldehydes.

-

ee : 85–89%.

-

Turnover Frequency (TOF) : 120 h⁻¹.

Metal Coordination and Mechanistic Insights

The ligand’s propane-2,2-diyl bridge and oxazoline rings create a rigid, chiral pocket for metal ions, directing substrate orientation . Key interactions include:

-

Coordination Modes : Bidentate binding via oxazoline N and O atoms.

-

Electronic Effects : Electron-donating methyl/phenyl groups stabilize metal-ligand complexes.

-

Steric Effects : Bulky substituents enforce facial selectivity in catalytic cycles .

Comparison with Analogous Bisoxazolines

Industrial and Synthetic Utility

Preparation Methods

Synthesis via Chiral Amino Alcohols and Acid Chlorides

One common method involves the reaction of chiral amino alcohols with acid chlorides under dehydrating conditions to form the oxazoline rings:

- Step 1: Preparation of chiral amino alcohols such as (S)-phenylalaninol.

- Step 2: Reaction with 2,2-dimethylpropane-1,3-dicarbonyl dichloride or related acid chlorides to form the bis(oxazoline) structure.

- Step 3: Cyclodehydration under reflux in solvents like toluene or dichloromethane with a base (e.g., triethylamine) to promote ring closure.

- Step 4: Purification by recrystallization or chromatography to isolate the (4S,4'S) isomer.

This method ensures high enantiomeric purity due to the use of enantiomerically pure amino alcohols.

Alternative Route: Direct Cyclization of Amino Alcohols with Carboxylic Acids

- Step 1: Condensation of chiral amino alcohols with carboxylic acids or their derivatives in the presence of dehydrating agents such as DCC (dicyclohexylcarbodiimide).

- Step 2: Intramolecular cyclization to form the oxazoline rings.

- Step 3: Coupling of two oxazoline units via the propane-2,2-diyl linker, often introduced by reaction with acetone derivatives.

- Step 4: Purification and stereochemical verification by chiral HPLC or NMR.

This approach is less common but can be optimized for specific substituents on the phenyl rings.

Enantioselective Synthesis Considerations

- The stereochemical integrity of the (4S,4'S) centers is maintained by starting from optically pure amino alcohols.

- Reaction conditions are carefully controlled to avoid racemization.

- Analytical techniques such as chiral chromatography and circular dichroism spectroscopy are employed to confirm enantiomeric excess and absolute configuration.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Starting Materials | (S)-Phenylalaninol or related chiral amino alcohols |

| Key Reagents | Acid chlorides (e.g., 2,2-dimethylpropane-1,3-dicarbonyl dichloride), dehydrating agents |

| Solvents | Toluene, dichloromethane, or similar aprotic solvents |

| Reaction Conditions | Reflux under inert atmosphere, base catalysis (triethylamine) |

| Purification Methods | Recrystallization, silica gel chromatography |

| Stereochemical Control | Use of enantiopure starting materials, mild conditions to prevent racemization |

| Analytical Techniques | Chiral HPLC, NMR spectroscopy, circular dichroism spectroscopy |

| Typical Yield | Moderate to high (60-85%) depending on scale and conditions |

| Storage Conditions | Inert atmosphere, refrigerated (2-8°C) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-methyl-4-phenyl-4,5-dihydrooxazole)?

- Methodology : The compound can be synthesized via a two-step process:

Condensation with L-valinol : React propane-2,2-diyl precursors with L-valinol (2.0 eq) in dichloromethane (DCM) at 0°C to room temperature for 70 minutes (84% yield) .

Tosylation : Use TsCl (2.0 eq) and DMAP (10 mol%) in DCM with NEt₃ (4.0 eq) at room temperature for 27 hours (83% yield) .

- Key considerations : Chiral amino alcohols like L-valinol ensure stereochemical control, while tosylation stabilizes intermediates. Enantiomeric purity (>99%) is confirmed via polarimetry and NMR .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR analyzes diastereotopic protons and coupling constants to distinguish axial vs. equatorial substituents .

- Infrared Spectroscopy (IR) : Identifies oxazoline ring vibrations (C=N stretch ~1650 cm⁻¹) and methyl/phenyl group signatures .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D values) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the oxazoline rings . Avoid exposure to moisture or heat, as these can degrade the stereochemical integrity .

Advanced Research Questions

Q. How can this compound serve as a chiral ligand in asymmetric catalysis?

- Methodology :

- Coordination studies : The oxazoline nitrogen and adjacent substituents act as Lewis basic sites for transition metals (e.g., Pd, Rh). For example, analogous oxazoline-Sn complexes are used in Wurtz coupling or polymerization .

- Catalytic testing : Evaluate enantioselectivity in reactions like asymmetric hydrogenation or C–C bond formation. Compare performance with ligands lacking methyl/phenyl groups to assess steric/electronic effects .

Q. What strategies resolve contradictions in reported synthesis yields for similar oxazoline derivatives?

- Methodology :

- Reaction optimization : Adjust solvent polarity (e.g., DCM vs. ethanol) or catalyst loading (DMAP vs. alternative bases) to improve reproducibility .

- Purification troubleshooting : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (water-ethanol) to isolate pure diastereomers .

Q. How do conformational dynamics in solution vs. solid state impact the compound’s reactivity?

- Methodology :

- X-ray crystallography : Resolve solid-state conformation (e.g., dihedral angles between oxazoline rings) to identify preferred geometries .

- Dynamic NMR : Monitor temperature-dependent splitting of signals to assess rotational barriers in solution .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.